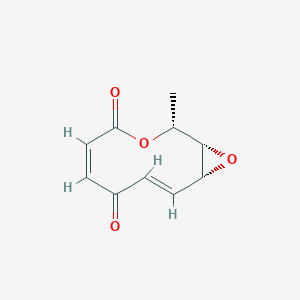
pyrenolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrenolide A is a fungal metabolite isolated from the fungus Pyrenophora teres. It is a member of the macrolide family, which are known for their large lactone rings. This compound has shown significant biological activities, including growth inhibition and morphogenic effects on fungi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrenolide A involves several steps, starting from simpler organic compounds. The key steps include the formation of the macrolide ring through cyclization reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the laboratory .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Pyrenophora teres in liquid culture. The compound is then extracted from the culture medium using organic solvents such as ethyl acetate. The extract is purified through chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrenolide A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions are often derivatives of this compound with modified biological activities.
Wissenschaftliche Forschungsanwendungen
Pyrenolide A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide synthesis and reactivity.
Biology: this compound is studied for its effects on fungal growth and development.
Medicine: Research is ongoing to explore its potential as an antifungal agent.
Wirkmechanismus
The mechanism of action of pyrenolide A involves its interaction with fungal cells. It inhibits fungal growth by interfering with cell wall synthesis and inducing morphogenic changes. The exact molecular targets and pathways are still under investigation, but it is believed to affect key enzymes involved in cell wall biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Pyrenolide B and C: These are also isolated from Pyrenophora teres and have similar structures but differ in their biological activities.
Modiolides: These are macrolides with similar lactone rings but different side chains and biological properties.
Uniqueness: Pyrenolide A is unique due to its specific structure and potent biological activities.
Eigenschaften
CAS-Nummer |
73413-74-8 |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(1S,2R,5Z,8E,10R)-2-methyl-3,11-dioxabicyclo[8.1.0]undeca-5,8-diene-4,7-dione |
InChI |
InChI=1S/C10H10O4/c1-6-10-8(14-10)4-2-7(11)3-5-9(12)13-6/h2-6,8,10H,1H3/b4-2+,5-3-/t6-,8-,10+/m1/s1 |
InChI-Schlüssel |
RAWBOGKVAAFNEW-OBWSQBJISA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2[C@H](O2)/C=C/C(=O)/C=C\C(=O)O1 |
Kanonische SMILES |
CC1C2C(O2)C=CC(=O)C=CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)

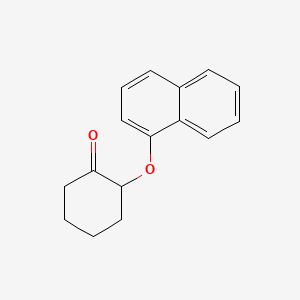
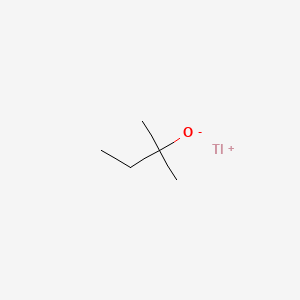
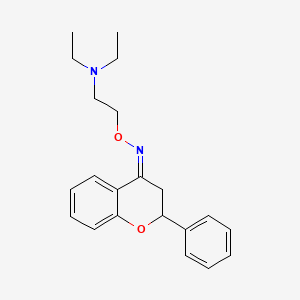
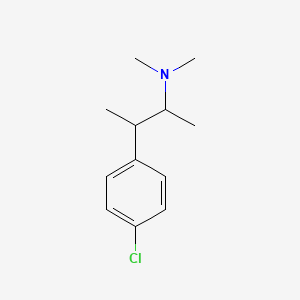


![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)


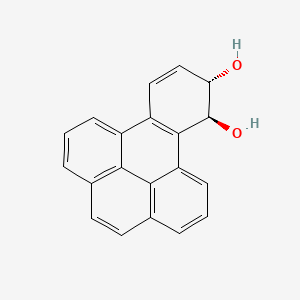
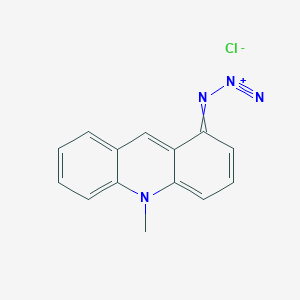
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B14441536.png)
